2-Hydroxydesmethylimipramine Glucuronide

Description

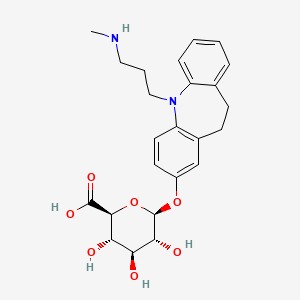

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O7/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31)/t19-,20-,21+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHAOJJEVSPMBA-QMDPOKHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948425 | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25521-31-7 | |

| Record name | 2-Hydroxydesipramine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025521317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy desipramine glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRM5GK6JXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Origin and Enzymatic Formation of 2 Hydroxydesmethylimipramine Glucuronide

Precursor Metabolites and Phase I Hydroxylation

The journey to 2-Hydroxydesmethylimipramine Glucuronide begins with the tricyclic antidepressant, desipramine (B1205290). Desipramine, itself an active metabolite of the tertiary amine imipramine (B1671792), serves as the immediate precursor for the initial hydroxylation step. researchgate.netnih.gov This Phase I reaction introduces a hydroxyl group onto the chemical structure, a critical modification that prepares the molecule for the subsequent glucuronidation pathway. researchgate.net The resulting metabolite, 2-hydroxydesmethylimipramine (also referred to as 2-hydroxydesipramine (B23142) or OH-D), is a significant and pharmacologically active metabolite. nih.govnih.govnih.govnih.gov The substantial production of 2-hydroxydesmethylimipramine is highlighted by studies showing that the area under its concentration-time curve can be 51% to 94% of that for the parent drug, desipramine. nih.gov

Table 1: Key Enzyme in the Phase I Formation of 2-Hydroxydesmethylimipramine

| Precursor | Metabolite | Primary Enzyme | Enzyme Family | Metabolic Reaction |

| Desipramine | 2-Hydroxydesmethylimipramine | CYP2D6 | Cytochrome P450 | 2-Hydroxylation |

Glucuronidation Pathway: Conjugation of 2-Hydroxydesmethylimipramine

Following its formation, 2-hydroxydesmethylimipramine undergoes a Phase II metabolic reaction known as glucuronidation. researchgate.net This conjugation step is a crucial detoxification process that attaches a bulky, polar glucuronic acid molecule to the hydroxyl group of the substrate. pgkb.orgwikipedia.org The resulting product, this compound, is significantly more water-soluble than its precursor. researchgate.netpgkb.org This increased hydrophilicity facilitates its elimination from the body, primarily through renal excretion into the urine. researchgate.net The isolation and identification of this glucuronide metabolite from the urine of patients treated with desipramine confirm it as a major endpoint in the drug's metabolic pathway. nih.gov

Glucuronidation is a bi-substrate reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov The process involves the transfer of a glucuronic acid moiety from an activated co-factor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to an acceptor functional group on the substrate molecule. wikipedia.orgnih.gov In the case of 2-hydroxydesmethylimipramine, the target is the phenolic hydroxyl group introduced during Phase I metabolism. The UGT enzyme first binds with the UDPGA co-factor, followed by the binding of the aglycone substrate (2-hydroxydesmethylimipramine), in what is known as a compulsory-order ternary mechanism. nih.govmdpi.com This enzymatic reaction forms a stable O-glucuronide conjugate, releasing uridine diphosphate (B83284) (UDP) as a byproduct. youtube.comresearchgate.net This conjugation renders the compound more polar and readily excretable. pgkb.org

The enzymes responsible for glucuronidation belong to the UGT superfamily, which in humans is comprised of several families and subfamilies, including UGT1A, UGT2A, and UGT2B, that are primarily involved in the metabolism of drugs and other xenobiotics. nih.govnih.gov These enzymes are membrane-bound proteins located predominantly in the endoplasmic reticulum of cells in the liver, which is the main site of drug metabolism, as well as in various extrahepatic tissues like the gastrointestinal tract and kidneys. nih.govnih.govnih.gov The specific UGT isoforms exhibit distinct but often overlapping substrate specificities.

While it is established that 2-hydroxydesmethylimipramine undergoes glucuronidation, the specific UGT isoforms responsible for catalyzing this reaction are not definitively characterized in publicly available scientific literature. However, based on the substrate specificities of known UGTs for similar phenolic compounds, several isoforms are considered strong candidates. The glucuronidation of a hydroxyl group on an aromatic structure is a common reaction for members of the UGT1A and UGT2B subfamilies. For instance, various isoforms including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT2B7 are known to glucuronidate hydroxylated metabolites of other drugs, such as propranolol. nih.gov It is therefore plausible that one or more of these enzymes are involved in the formation of this compound.

A detailed kinetic characterization, including the determination of parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the glucuronidation of 2-hydroxydesmethylimipramine by specific UGT isoforms is not available in the current literature. Enzyme kinetics studies are essential for understanding the efficiency and capacity of a metabolic pathway. nih.gov Such data would quantify the affinity of the UGT enzymes for 2-hydroxydesmethylimipramine and the maximum rate at which they can form the glucuronide conjugate. While kinetic data exists for the N-glucuronidation of the parent compound imipramine by UGT1A4, these values are not applicable to the O-glucuronidation of its hydroxylated metabolite. researchgate.net Without dedicated studies using recombinant human UGT isoforms, the precise kinetic profile of this compound formation remains an area for future investigation.

Table 2: Potential UGT Isoforms and Kinetic Data for the Formation of this compound

| Substrate | Conjugate | Potential UGT Isoforms | Km (µM) | Vmax (nmol/min/mg protein) |

| 2-Hydroxydesmethylimipramine | This compound | UGT1A and UGT2B subfamilies (e.g., UGT1A1, UGT1A9, UGT2B7) | Data Not Available | Data Not Available |

Enzymology and Substrate Specificity of 2 Hydroxydesmethylimipramine Glucuronidation

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms

The human UGT superfamily is composed of several enzymes classified into families and subfamilies, with the UGT1A and UGT2B subfamilies being the most significant for the metabolism of drugs and other xenobiotics. drugbank.com These enzymes are primarily located in the liver but are also expressed in extrahepatic tissues like the intestine and kidneys. nih.gov While different UGT isoforms exhibit overlapping substrate specificities, often one or a few enzymes are principally responsible for the glucuronidation of a specific compound. drugbank.com

Investigation of UGT1A and UGT2B Subfamilies

Research into the metabolism of tricyclic antidepressants has identified specific UGT isoforms responsible for their conjugation. It is important to distinguish between two main types of glucuronidation for these molecules: N-glucuronidation, which occurs on the tertiary or secondary amine of the side chain, and O-glucuronidation, which occurs on a hydroxyl group on the tricyclic ring system.

Studies have shown that the N-glucuronidation of parent tricyclic antidepressants like imipramine (B1671792) is primarily catalyzed by UGT1A4 and UGT2B10. nih.govnih.gov Specifically, UGT2B10 has been identified as a high-affinity enzyme for this reaction, likely playing a major role at therapeutic drug concentrations, while UGT1A4 acts as a low-affinity, high-capacity enzyme. nih.govcapes.gov.br

However, the formation of 2-hydroxydesmethylimipramine glucuronide involves O-glucuronidation at the 2-hydroxy position. The specific UGT isoforms responsible for this reaction have not been definitively identified in dedicated studies. Nevertheless, based on the known substrate specificities of UGT isoforms for other hydroxylated compounds, particularly bulky phenols, educated inferences can be made. Members of the UGT1A subfamily are well-known for their role in glucuronidating phenolic compounds. nih.govnih.gov For example, UGT1A1, UGT1A6, and UGT1A9 are all active in the conjugation of simple phenols. nih.gov UGT1A9, in particular, demonstrates a broad acceptance of phenolic substrates. nih.gov Furthermore, studies on the active metabolite of irinotecan, SN-38, which also possesses a bulky structure with a hydroxyl group, have demonstrated that UGT1A1 is the isoform with the highest activity towards its glucuronidation, though UGT1A9 also contributes significantly. nih.gov

Given that 2-hydroxydesmethylimipramine is a relatively large, phenolic molecule, it is highly probable that isoforms such as UGT1A1 and UGT1A9 are key contributors to its O-glucuronidation. The UGT2B subfamily, particularly UGT2B7, is also known to metabolize drugs with hydroxyl and carboxylic acid groups, such as the NSAID naproxen (B1676952), and could potentially play a role. nih.gov

Table 1: Documented Activities of UGT Subfamilies Towards Tricyclic Antidepressants and Structurally Related Compounds

| UGT Isoform | Substrate/Reaction Type | Observed Activity Level | Reference |

|---|---|---|---|

| UGT1A4 | Imipramine (N-glucuronidation) | Low-affinity, high-capacity | nih.gov |

| UGT2B10 | Imipramine (N-glucuronidation) | High-affinity | nih.gov |

| UGT1A1 | SN-38 (O-glucuronidation of a bulky hydroxylated compound) | High | nih.gov |

| UGT1A9 | SN-38 (O-glucuronidation of a bulky hydroxylated compound) | Moderate | nih.gov |

| UGT1A9 | Simple Phenols (O-glucuronidation) | High, broad acceptance | nih.gov |

| UGT1A6 | Simple Phenols (O-glucuronidation) | High, more restricted acceptance | nih.gov |

| UGT2B7 | Naproxen (Acyl- and O-glucuronidation) | High | nih.gov |

Recombinant UGT Expression Systems for Isoform-Specific Activity

To precisely identify the UGT isoforms responsible for a specific metabolic reaction and to characterize their enzymatic kinetics, researchers utilize recombinant UGT expression systems. nih.gov This in vitro technique involves introducing the cDNA of a single human UGT isoform into a host cell line that does not naturally express UGTs, such as insect cells (e.g., Sf9 cells infected with baculovirus) or human embryonic kidney cells (HEK293). nih.govnih.gov These cells then express a single, active UGT enzyme. By incubating the substrate of interest, in this case, 2-hydroxydesmethylimipramine, with microsomes prepared from these cells, the catalytic activity of that specific isoform can be measured directly. nih.gov

This approach allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax). nih.gov Comparing the Km values of various isoforms for a substrate can help identify the high-affinity enzymes that are most likely to be relevant at therapeutic concentrations in vivo. nih.gov For instance, a study on the N-glucuronidation of various tricyclic antidepressants used a Sf9 expressed system to compare the kinetics of UGT1A4 and UGT2B10, revealing the much higher affinity (lower Km) of UGT2B10 for these substrates. nih.gov Similarly, recombinant human UGTs have been used to pinpoint UGT2B7 as the primary enzyme for naproxen glucuronidation and UGT1A1 as the main enzyme for SN-38 glucuronidation. nih.govnih.gov

While direct kinetic data for 2-hydroxydesmethylimipramine glucuronidation across a panel of recombinant UGTs is not available in the literature, this methodology remains the gold standard for such investigations.

Table 2: Example of Kinetic Parameters Determined Using Recombinant UGT Systems for Tricyclic Antidepressant N-Glucuronidation

| Substrate | UGT Isoform | Apparent Km (S50) (μM) | Reference |

|---|---|---|---|

| Imipramine | UGT2B10 | 16.8 | nih.gov |

| UGT1A4 | 262 | nih.gov | |

| Amitriptyline | UGT2B10 | 2.60 | nih.gov |

| UGT1A4 | 448 | nih.gov |

Substrate Structural Determinants for 2-Hydroxydesmethylimipramine Glucuronidation

The conjugation of glucuronic acid to a substrate by a UGT enzyme is dependent on specific structural features of that substrate. The primary and most crucial structural determinant for the formation of this compound is the presence of the phenolic hydroxyl (-OH) group at the 2-position of the dibenzazepine (B1670418) ring. This nucleophilic group is the site of the enzymatic reaction, where the glucuronic acid moiety is attached. nih.gov

Considering the structure of 2-hydroxydesmethylimipramine, which consists of a large, rigid, and non-planar tricyclic ring system, it is likely to be a substrate for UGT isoforms that can accommodate bulky molecules. This aligns with the probable involvement of isoforms like UGT1A9 and UGT1A1, which are known to metabolize other large substrates such as SN-38 and bilirubin (B190676). nih.govuniprot.org The specific stereochemistry and electronic environment around the 2-hydroxyl group, as dictated by the tricyclic structure, are critical for the precise orientation of the substrate within the enzyme's active site to facilitate catalysis.

Cofactor Requirements for UGT-Mediated this compound Synthesis

The synthesis of this compound, like all glucuronidation reactions, is absolutely dependent on the presence of a specific activated sugar nucleotide, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). wikipedia.org UDPGA serves as the donor of the glucuronic acid moiety that is transferred to the substrate. wikipedia.org The UGT enzyme catalyzes the transfer of glucuronic acid from UDPGA to the 2-hydroxyl group of 2-hydroxydesmethylimipramine, releasing uridine diphosphate (B83284) (UDP) in the process.

The intracellular concentration of UDPGA can be a rate-limiting factor for glucuronidation. Its synthesis occurs in the cytoplasm through a two-step process starting from glucose-1-phosphate. The enzyme UDP-glucose pyrophosphorylase converts glucose-1-phosphate and uridine triphosphate (UTP) into UDP-glucose. Subsequently, the enzyme UDP-glucose dehydrogenase oxidizes UDP-glucose to UDPGA, using two molecules of NAD+ as a cofactor.

Therefore, the sustained synthesis of this compound requires not only the presence and activity of the specific UGT isoform but also a sufficient cellular pool of UDPGA. Conditions that deplete hepatic UDPGA, such as high doses of other drugs that are extensively glucuronidated, could potentially impair the glucuronidation of 2-hydroxydesmethylimipramine.

Analytical Methodologies for the Characterization and Quantification of 2 Hydroxydesmethylimipramine Glucuronide

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating 2-hydroxydesmethylimipramine glucuronide from complex biological samples, enabling its purification and subsequent analysis. Both analytical and preparative scale high-performance liquid chromatography (HPLC) have been successfully applied.

High-Performance Liquid Chromatography (HPLC) Development and Applications

HPLC methods are pivotal for the separation and quantification of this compound. Early development of these methods focused on achieving resolution from the parent drug and other metabolites. A notable application involves the use of reversed-phase chromatography. For instance, a semi-preparative reversed-phase octadecyl column has been effectively used to chromatograph methanolic extracts from urine samples, which were initially passed through an XAD-2 resin column to adsorb the compounds of interest. nih.gov

While specific, modern analytical HPLC methods for this compound are not extensively detailed in recent literature, methods for the parent compound, desipramine (B1205290), and its primary metabolite, 2-hydroxydesipramine (B23142), often utilize C18 or other reversed-phase columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) formate) with a gradient elution. celerion.comnih.gov Such approaches are readily adaptable for the analysis of the more polar glucuronide conjugate, typically by adjusting the gradient to account for its earlier elution.

Preparative Liquid Chromatography for Isolation and Purification

For the purpose of obtaining pure standards for further research, preparative liquid chromatography is the method of choice. A multi-step procedure has been successfully employed for the isolation of milligram quantities of this compound from the urine of patients treated with desipramine. nih.gov

The process begins with the collection of urine and its passage through a column containing XAD-2 resin, which retains the drug and its metabolites. The retained compounds are then eluted with methanol. This methanolic extract undergoes further purification using a sequence of preparative HPLC steps. A reversed-phase octadecyl semi-preparative column is used for the initial chromatographic separation, followed by a final purification step on a silica (B1680970) gel column of the same dimensions. nih.gov This two-column approach leverages the different separation mechanisms of reversed-phase and normal-phase chromatography to achieve a final product with high purity (approximately 95%). nih.gov

Table 1: Summary of Preparative Chromatography for this compound Isolation

| Step | Description |

| Sample Source | Urine from patients receiving desipramine |

| Initial Extraction | Passage through an XAD-2 resin column |

| Elution | Methanol |

| Primary Purification | Reversed-phase octadecyl semi-preparative HPLC |

| Secondary Purification | Silica gel semi-preparative HPLC |

| Resulting Purity | ~95% |

Spectrometric Identification and Structural Elucidation

Once isolated, the identity and structure of this compound must be unequivocally confirmed. This is accomplished through a combination of spectrometric techniques.

Mass Spectrometry (MS) Techniques (e.g., FAB-MS, Thermospray MS, LC-MS/MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of the analyte, confirming its identity. Historically, techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Thermospray Mass Spectrometry were used to confirm the molecular weight of the isolated this compound. nih.gov

In modern bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for both quantification and identification of drug metabolites. scispace.com Although specific LC-MS/MS parameters for this compound are not widely published, methods for the parent drug and its primary metabolite can be adapted. For instance, an LC-MS/MS method for desipramine and 2-hydroxydesipramine uses electrospray ionization (ESI) in positive ion mode, monitoring specific precursor-to-product ion transitions (e.g., m/z 267.3 → 72.2 for desipramine and m/z 283.3 → 72.2 for 2-hydroxydesipramine). celerion.com For the glucuronide, a similar approach would be used, with the precursor ion corresponding to the protonated molecule [M+H]+ of this compound. A characteristic fragmentation would be the neutral loss of the glucuronic acid moiety (176 Da).

Ultraviolet (UV) Photodiode-Array Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the chromophoric structure of the molecule. The use of a photodiode-array detector in conjunction with HPLC allows for the acquisition of the full UV spectrum of the eluting peak corresponding to this compound. This spectrum can be compared to that of the parent compound, desipramine, and its hydroxylated metabolite. The presence of the characteristic tricyclic chromophore, with slight shifts in absorption maxima due to the addition of the hydroxyl and glucuronide groups, helps to confirm the identity of the metabolite. nih.gov This technique was used alongside mass spectrometry and enzymatic hydrolysis to confirm the identity and purity of the isolated glucuronide. nih.gov

Bioanalytical Method Validation for Research Matrices

While a specific, fully validated bioanalytical method for this compound is not detailed in the public literature, the validation of such an assay would follow established regulatory guidelines from bodies like the FDA and EMA. fda.goveuropa.eu The validation process ensures that the analytical method is reliable and reproducible for its intended purpose, which is the quantification of the analyte in a biological matrix like plasma or urine. ich.org

A typical validation for an LC-MS/MS method would include the assessment of the following parameters: selectivity, specificity, accuracy, precision, calibration curve, lower limit of quantification (LLOQ), matrix effect, recovery, and stability. patsnap.comjapsonline.combioanalysisforum.jp For glucuronide conjugates, special attention must be paid to their potential instability and the possibility of back-conversion to the aglycone during sample collection, storage, and processing. nih.gov

Table 2: Typical Parameters for Bioanalytical Method Validation of this compound by LC-MS/MS

| Validation Parameter | Description and Typical Acceptance Criteria |

| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interference at the retention time of the analyte and internal standard. |

| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. A linear regression is typically used, with a correlation coefficient (r²) > 0.99. |

| Accuracy & Precision | Accuracy is the closeness of the determined value to the nominal concentration (typically within ±15% of nominal, ±20% at LLOQ). Precision is the degree of scatter between a series of measurements (coefficient of variation ≤15%, ≤20% at LLOQ). Assessed at multiple concentration levels (low, medium, high QC samples). nih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov |

| Matrix Effect | The effect of matrix components on the ionization of the analyte. Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution. |

| Recovery | The efficiency of the extraction procedure. Determined by comparing the analyte response in pre-extraction spiked matrix to that in post-extraction spiked matrix. |

| Dilution Integrity | Ensures that samples with concentrations above the upper limit of quantification can be diluted with blank matrix and accurately measured. |

| Stability | Evaluation of the analyte's stability in the biological matrix under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. nih.gov |

Sensitivity, Selectivity, Accuracy, and Precision

The validation of a bioanalytical method establishes its performance characteristics, ensuring that it is fit for its intended purpose. Key parameters include sensitivity, selectivity, accuracy, and precision.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, other metabolites, or co-administered drugs. In the context of this compound, the method must be able to distinguish it from its parent compound, desipramine, and other metabolites like 2-hydroxydesmethylimipramine. This is typically achieved through a combination of chromatographic separation and the use of specific precursor-to-product ion transitions in the mass spectrometer.

Accuracy refers to the closeness of the measured concentration to the true concentration of the analyte. It is assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and comparing the measured values to the nominal values. Regulatory guidelines generally require the mean accuracy to be within ±15% of the nominal value (±20% at the LLOQ). researchgate.net

Precision describes the degree of scatter between a series of measurements of the same sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is determined for both intra-day (within a single analytical run) and inter-day (between different analytical runs) measurements. For a method to be considered precise, the RSD should typically not exceed 15% (20% at the LLOQ). researchgate.net

While a specific validation report for this compound is not publicly available, the following table provides an example of typical acceptance criteria for bioanalytical method validation based on regulatory guidelines.

| Parameter | Acceptance Criteria |

|---|---|

| Sensitivity (LLOQ) | Analyte response is at least 5 times the blank response; accuracy within ±20% and precision ≤20% |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples |

| Intra-day Accuracy | Mean concentration within ±15% of the nominal value (±20% at LLOQ) |

| Inter-day Accuracy | Mean concentration within ±15% of the nominal value (±20% at LLOQ) |

| Intra-day Precision (RSD) | ≤15% (≤20% at LLOQ) |

| Inter-day Precision (RSD) | ≤15% (≤20% at LLOQ) |

Stability Assessments in Biological Samples

The stability of an analyte in a biological matrix under various storage and processing conditions is a critical aspect of bioanalytical method validation. nih.gov Degradation of the analyte can lead to underestimation of its true concentration. For glucuronide conjugates, there is also a potential for back-conversion to the parent aglycone, which must be assessed. europa.eu Stability studies are conducted by analyzing QC samples that have been exposed to specific conditions and comparing the results to those of freshly prepared samples.

Freeze-Thaw Stability: This assessment determines the stability of the analyte after repeated freezing and thawing cycles. Biological samples are often frozen for storage and thawed before analysis, and this process can impact analyte stability. Typically, samples are subjected to at least three freeze-thaw cycles. researchgate.net

Short-Term Stability: This evaluates the stability of the analyte in the biological matrix at room temperature for a period that reflects the expected sample handling and processing time. medunigraz.at

Long-Term Stability: This study is essential to ensure that the analyte is stable for the entire duration of the study, from sample collection to analysis. Samples are stored at a specified temperature (e.g., -20°C or -80°C) for a period equal to or longer than the time between sample collection and analysis.

Stock Solution and Processed Sample Stability: The stability of the analyte in the stock solutions used to prepare calibration standards and QC samples, as well as in the final processed sample extract prior to injection into the analytical instrument, must also be established.

While specific stability data for this compound is not available in the reviewed literature, the following table illustrates the types of stability assessments and typical acceptance criteria.

| Stability Assessment | Typical Conditions | Acceptance Criteria |

|---|---|---|

| Freeze-Thaw Stability | Minimum of 3 cycles at -20°C or -80°C to room temperature | Mean concentration of stability samples should be within ±15% of the mean concentration of fresh comparison samples |

| Short-Term (Bench-Top) Stability | Room temperature for a duration reflecting sample handling time (e.g., 4, 8, or 24 hours) | Mean concentration of stability samples should be within ±15% of the mean concentration of fresh comparison samples |

| Long-Term Stability | Storage at a specified temperature (e.g., -20°C or -80°C) for a defined period (e.g., 1, 3, 6 months) | Mean concentration of stability samples should be within ±15% of the mean concentration of fresh comparison samples |

| Processed Sample (Autosampler) Stability | Storage in the autosampler at a controlled temperature for a duration reflecting the analytical run time | Mean concentration of stability samples should be within ±15% of the mean concentration of fresh comparison samples |

In Vitro Metabolism Studies of 2 Hydroxydesmethylimipramine Glucuronide Formation

Utilization of Liver Microsomes and S9 Fractions

Liver microsomes and S9 fractions are subcellular preparations from liver tissue that are rich in drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs), which are located in the endoplasmic reticulum. nih.gov These systems are widely used to investigate the in vitro formation of glucuronide conjugates.

For instance, studies on the N-glucuronidation of imipramine (B1671792) have extensively used human liver microsomes. In these experiments, imipramine is incubated with human liver microsomes in the presence of the cofactor UDP-glucuronic acid (UDPGA), and the formation of imipramine N-glucuronide is measured over time. nih.gov Similar methodologies would be applied to study the formation of 2-hydroxydesmethylimipramine glucuronide from its parent compound, 2-hydroxydesmethylimipramine.

The S9 fraction contains both microsomal and cytosolic enzymes and can be used for broader metabolic profiling. However, for studying glucuronidation specifically, which is a microsomal process, liver microsomes are often the preferred in vitro system. nih.gov

The rate and extent of drug glucuronidation can vary significantly between different species. These differences are important to consider in preclinical drug development when extrapolating animal data to humans. For example, in vitro studies comparing the glucuronidation of various compounds in liver microsomes from humans, rats, mice, dogs, and monkeys often reveal substantial variability in both the rate of metabolism and the types of glucuronide conjugates formed.

Significant interindividual differences in the activity of UGT enzymes have been observed in the human population. This variability can be attributed to genetic factors (polymorphisms in UGT genes), environmental factors, and co-administration of other drugs. Investigating this variability is crucial for understanding differences in drug response and toxicity.

In studies of imipramine N-glucuronidation using a panel of individual human liver microsomes, a notable but relatively modest (at most 2.5-fold) variation in the rate of glucuronide formation was observed. nih.gov This suggests that while differences exist, they may be less pronounced for this particular metabolic pathway compared to others. Similar studies would be necessary to characterize the interindividual variability in the glucuronidation of 2-hydroxydesmethylimipramine.

Table 1: Interindividual Variability in Imipramine N-Glucuronidation in Human Liver Microsomes

| Parameter | Value | Reference |

| Number of Donors | 14 | nih.gov |

| Variation | At most 2.5-fold | nih.gov |

| Correlation | Significant correlation with trifluoperazine (B1681574) glucuronidation (a UGT1A4 substrate) | nih.gov |

Hepatocyte Incubation Systems for Metabolite Profiling

Cryopreserved or fresh hepatocytes provide a more complete in vitro model than subcellular fractions as they contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant cellular environment. Incubating a compound with hepatocytes allows for the identification of a broader range of metabolites, including those from sequential metabolism (e.g., oxidation followed by glucuronidation).

Recombinant Enzyme Systems for Definitive Isoform Assignment

To identify the specific UGT isoform(s) responsible for a particular glucuronidation reaction, recombinant human UGT enzymes expressed in cell lines (e.g., baculovirus-infected insect cells or human B-lymphoblastoid cells) are used. nih.gov This approach allows for the testing of individual UGT isoforms in isolation.

For imipramine N-glucuronidation, a panel of recombinant human UGTs (including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15) was screened. These studies definitively identified UGT1A4 as the primary enzyme responsible for this metabolic pathway. nih.gov A similar strategy would be employed to pinpoint the specific UGT(s) that catalyze the formation of this compound.

Table 2: Screening of Recombinant UGT Isoforms for Imipramine N-Glucuronidation Activity

| UGT Isoform | Activity | Reference |

| UGT1A1 | Not Detected | nih.gov |

| UGT1A3 | Not Detected | nih.gov |

| UGT1A4 | Detected | nih.gov |

| UGT1A6 | Not Detected | nih.gov |

| UGT1A7 | Not Detected | nih.gov |

| UGT1A8 | Not Detected | nih.gov |

| UGT1A9 | Not Detected | nih.gov |

| UGT1A10 | Not Detected | nih.gov |

| UGT2B7 | Not Detected | nih.gov |

| UGT2B15 | Not Detected | nih.gov |

Reaction Kinetics and Enzyme Inhibition/Induction Profiling

Determining the kinetic parameters of a glucuronidation reaction, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), is essential for predicting the metabolic fate of a drug in vivo. These studies are typically performed using human liver microsomes or recombinant enzymes at various substrate concentrations.

The N-glucuronidation of imipramine in human liver microsomes was found to follow biphasic kinetics, suggesting the involvement of both a high-affinity/low-capacity and a low-affinity/high-capacity enzyme system. nih.gov

Table 3: Kinetic Parameters for Imipramine N-Glucuronidation in Human Liver Microsomes

| Component | Km | Vmax | Reference |

| High-Affinity | 97.2 ± 39.4 µM | 0.29 ± 0.03 nmol/min/mg protein | nih.gov |

| Low-Affinity | 0.70 ± 0.29 mM | 0.90 ± 0.28 nmol/min/mg protein | nih.gov |

In vitro systems are also critical for investigating the potential for drug-drug interactions (DDIs). This can occur through the inhibition or induction of UGT enzymes by co-administered drugs. Inhibition studies typically involve incubating the UGT substrate and a potential inhibitor with liver microsomes or recombinant UGTs to determine if the rate of glucuronide formation is reduced.

For example, the activity of imipramine N-glucuronosyltransferase in human liver microsomes was shown to be significantly correlated with the glucuronidation of trifluoperazine, a known substrate of UGT1A4, further supporting the role of this enzyme. nih.gov To assess the DDI potential related to this compound, its formation would be studied in the presence of known UGT inhibitors to identify which drugs might interfere with its metabolism.

Preclinical Pharmacokinetics and Disposition of 2 Hydroxydesmethylimipramine Glucuronide

In Vivo Formation and Systemic Exposure in Animal Models

The in vivo formation of 2-Hydroxydesmethylimipramine Glucuronide occurs following the phase I metabolism of imipramine (B1671792) or desipramine (B1205290). Desipramine is first hydroxylated, primarily by the cytochrome P450 enzyme CYP2D6, to form 2-hydroxydesmethylimipramine (2-OH-DMI) drugbank.comclinpgx.org. This active metabolite then undergoes phase II conjugation with glucuronic acid, a process known as glucuronidation, to form the more water-soluble this compound, facilitating its excretion clinpgx.orghres.ca.

Systemic exposure to this metabolite has been characterized in rat models. Studies using isolated rat hepatocytes have confirmed the 2-hydroxylation of desipramine as a key metabolic pathway nih.gov. The systemic exposure can be significantly altered by pathophysiological conditions. For instance, in a study involving rats with experimentally induced hepatitis, a notable shift in metabolism was observed. These rats exhibited a twofold increase in the urinary excretion of this compound compared to healthy control animals, indicating increased formation and/or altered clearance routes during liver impairment nih.gov. While specific plasma pharmacokinetic parameters such as Cmax and AUC for the glucuronide metabolite are not extensively documented in preclinical studies, the data clearly establish it as a major circulating metabolite.

Excretion Pathways of this compound

The primary purpose of glucuronidation is to increase the water solubility of compounds, thereby promoting their elimination from the body via renal and/or biliary pathways. Preclinical data from rat models confirm that the excretion of imipramine metabolites, including this compound, involves both of these routes nih.gov. Generally, about 70% of a desipramine dose is ultimately excreted in the urine, underscoring the importance of renal clearance for its metabolites drugbank.com.

A study on rats with D-galactosamine-induced hepatitis provided significant insights into the interplay of excretion pathways. In healthy rats, the biliary route is the predominant pathway for the excretion of imipramine metabolites, accounting for approximately 80% of the dose, while urinary excretion accounts for 37% nih.gov. However, in rats with liver damage, this pattern is reversed: biliary excretion drops to 35.5%, and urinary excretion of metabolites increases to 69% of the dose nih.gov. This demonstrates a compensatory shift towards renal excretion when biliary clearance is compromised.

Table 1: Excretion of Imipramine Metabolites in Normal vs. Hepatitis-Induced Rats

| Excretion Pathway | Normal Rats (% of Dose) | Rats with Hepatitis (% of Dose) |

|---|---|---|

| Total Urinary Excretion | 37% | 69% |

| Total Fecal Excretion | 68% | 27% |

| Biliary Excretion | 80% | 35.5% |

Data sourced from a study on the excretion of [14C]imipramine metabolites. nih.gov

Biliary and Renal Clearance Mechanisms

The clearance of this compound is governed by both biliary and renal transport mechanisms. Glucuronide conjugates are typically substrates for transporters in the liver and kidneys that facilitate their removal from the blood into bile or urine.

Biliary Clearance: In a healthy state, the liver efficiently extracts the parent drug's metabolites from circulation and excretes them into the bile. In rats, this is the main elimination route for imipramine metabolites nih.gov. This process involves active transport across the canalicular membrane of hepatocytes into the bile ducts.

Renal Clearance: Renal clearance is a crucial pathway, especially when hepatic function is impaired nih.gov. The process of glucuronidation significantly enhances the water solubility of 2-hydroxydesmethylimipramine, making the resulting conjugate readily filterable by the glomerulus in the kidney. Subsequent active tubular secretion may also contribute to its efficient removal into the urine. The dramatic increase in urinary excretion of imipramine metabolites (from 37% to 69%) in rats with liver damage highlights the kidney's vital compensatory role in clearing these compounds when the primary biliary route is obstructed or inefficient nih.gov.

Tissue Distribution and Localization in Preclinical Species

Direct studies on the tissue distribution of this compound are limited. However, the distribution of its parent compound, desipramine, has been investigated in rats, providing valuable insights. Desipramine, being a lipophilic drug, distributes widely into tissues, but its distribution is uneven. Following administration to rats, the highest concentrations of desipramine are found in the lungs, with lower concentrations observed in adipose tissue and plasma nih.gov.

Studies investigating brain distribution in rats found that desipramine and its parent imipramine are distributed unevenly throughout different brain regions nih.gov. This distribution is influenced by factors such as regional blood flow and the lipophilicity of the compounds nih.gov.

The addition of a glucuronide moiety dramatically increases the polarity and hydrophilicity of the molecule. Generally, this change would be expected to limit passive diffusion across cell membranes and reduce the volume of distribution compared to the parent drug, particularly restricting entry across the blood-brain barrier. However, some glucuronide metabolites have been shown to utilize active transport mechanisms to enter tissues, including the brain nih.gov. While the specific transporters for this compound have not been identified, its high concentrations in urine and bile confirm that it is a substrate for efflux transporters in the kidney and liver nih.gov.

Factors Influencing the Formation of 2 Hydroxydesmethylimipramine Glucuronide

Genetic Polymorphisms of UDP-Glucuronosyltransferases

Genetic variations within the UGT genes are a significant source of interindividual differences in drug metabolism. nih.gov These polymorphisms can alter the expression or catalytic function of UGT enzymes, thereby affecting the rate of glucuronide formation. While the specific UGT isoforms responsible for the O-glucuronidation of 2-hydroxydesmethylimipramine have not been definitively characterized in all literature, the reaction is carried out by hepatic UGTs, with the UGT1A and UGT2B families being the most prominent in drug metabolism. nih.govresearchgate.net

The genes encoding UGT enzymes are highly polymorphic. nih.gov Variants can lead to enzymes with enhanced, reduced, or no function, categorizing individuals as poor, intermediate, extensive, or ultra-rapid metabolizers for specific substrates. myogenes.com

For instance, UGT1A4 is the primary enzyme for the N-glucuronidation of the parent compound, imipramine (B1671792). researchgate.netnih.gov A notable variant of this enzyme is UGT1A43, which can result in an ultra-rapid metabolizer status, potentially leading to lower plasma concentrations of the parent drug and its metabolites due to enhanced clearance. myogenes.com Conversely, variants associated with decreased function, such as UGT1A128 (which primarily affects bilirubin (B190676) but can influence other substrates) or UGT2B7*2, can reduce glucuronidation capacity. nih.gov A reduction in the activity of the relevant UGTs would be expected to decrease the formation rate of 2-Hydroxydesmethylimipramine Glucuronide, potentially leading to the accumulation of its precursor, 2-hydroxydesmethylimipramine.

Table 1: Examples of Functional UGT Polymorphisms and Their Potential Impact This table summarizes known polymorphisms in major drug-metabolizing UGT families and their generalized effects, which may influence the glucuronidation of 2-hydroxydesmethylimipramine.

| Gene Variant | Functional Effect | Potential Consequence for Glucuronide Formation |

|---|---|---|

| UGT1A128 | Reduced gene transcription and enzyme activity. nih.govmdpi.com | Decreased formation rate. |

| UGT1A43 | Increased enzyme activity (Ultra-rapid metabolizer). myogenes.com | Increased formation rate. |

| UGT2B72 | Decreased glucuronidation capacity for some substrates. nih.gov | Potentially decreased formation rate. |

In Vitro and Preclinical Drug-Drug Interactions Affecting Glucuronidation

The co-administration of multiple drugs can lead to drug-drug interactions (DDIs) at the level of metabolic enzymes. These interactions can involve the inhibition or induction of UGT isoforms, directly impacting the formation of glucuronide metabolites.

In vitro studies are crucial for identifying potential DDIs. UGT enzymes can be inhibited by various compounds, leading to reduced metabolic activity. For example, studies on the related N-glucuronidation of imipramine by UGT1A4 have shown that trifluoperazine (B1681574), another substrate for this enzyme, acts as a significant inhibitor. researchgate.netnih.gov High concentrations of the substrate imipramine itself can also cause substrate inhibition of UGT1A4. nih.gov

A more subtle inhibitory mechanism involves the accumulation of the reaction co-product, uridine (B1682114) 5'-diphosphate (UDP). Research has demonstrated that UDP produced during a high-turnover glucuronidation reaction can act as a potent competitive inhibitor of both UGT1A1 and UGT1A4. nih.gov This suggests that the local microenvironment within the endoplasmic reticulum can self-regulate enzyme activity.

Furthermore, interactions are not limited to inhibitor-enzyme binding. UGT isoforms can form protein-protein complexes (homo- and hetero-oligomers) that modulate their function. nih.govnih.gov Studies have shown that UGT2B7 can interact with various UGT1A enzymes, including UGT1A4. nih.gov Such interactions can alter the enzymatic activity towards specific substrates, and the co-expression of UGT2B7 has been found to affect the kinetics of imipramine N-glucuronidation by UGT1A4. nih.gov This highlights a complex layer of regulation where the presence of one UGT isoform can influence the function of another.

Inhibition and other interactions directly translate to changes in the kinetic parameters of the glucuronidation reaction, namely the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). A competitive inhibitor increases the apparent Kₘ of the substrate, meaning a higher substrate concentration is needed to achieve half of the Vₘₐₓ. Non-competitive inhibitors typically reduce the Vₘₐₓ without affecting Kₘ.

Kinetic studies of imipramine N-glucuronidation in human liver microsomes revealed complex, biphasic kinetics, suggesting the involvement of at least two distinct enzymatic processes (a high-affinity/low-capacity component and a low-affinity/high-capacity component). researchgate.netnih.gov This complexity underscores that simple kinetic models may not fully capture the metabolic behavior in a biological system. The interaction between different UGT isoforms, as seen with UGT2B7 and UGT1As, can also significantly alter Kₘ and Vₘₐₓ values. nih.gov Therefore, drug-drug interactions can profoundly alter the rate of this compound formation by modifying the affinity of the enzyme for its substrate and/or its maximum catalytic capacity.

Table 2: In Vitro Kinetic Parameters for Imipramine N-Glucuronidation in Human Liver Microsomes This table presents data for the related reaction of imipramine N-glucuronidation, illustrating the biphasic nature of UGT kinetics.

| Kinetic Component | Kₘ | Vₘₐₓ | Reference |

|---|---|---|---|

| High-Affinity | 97.2 +/- 39.4 µM | 0.29 +/- 0.03 nmol/min/mg protein | researchgate.netnih.gov |

Influence of Physiological and Pathophysiological States (Preclinical Models)

Liver disease, in particular, has a profound impact on glucuronidation, as the liver is the primary site of UGT expression and drug metabolism. nih.gov Physiologically based pharmacokinetic (PBPK) modeling, a sophisticated computational approach, has been used to predict the effect of liver cirrhosis on drug clearance. A recent study demonstrated that liver cirrhosis is predicted to decrease the activity of UGT1A4 and UGT2B7. nih.gov For substrates of these enzymes, this leads to reduced glucuronide formation and altered pharmacokinetic profiles. nih.gov Given that these UGT families are prime candidates for the metabolism of 2-hydroxydesmethylimipramine, liver disease would likely impair the formation of its glucuronide conjugate.

Role of 2 Hydroxydesmethylimipramine Glucuronide As a Research Tool and Biomarker

Utility as an Authentic Standard in Metabolism Studies

In the field of drug metabolism and pharmacokinetics, the precise identification and quantification of metabolites are fundamental. 2-Hydroxydesmethylimipramine Glucuronide, when chemically synthesized and purified, serves as an authentic reference standard for these analytical purposes. The availability of a characterized standard is crucial for the validation of bioanalytical methods, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), which are used to measure metabolite concentrations in biological matrices like plasma, urine, or in vitro samples.

The use of an authentic standard allows researchers to:

Confirm Metabolite Identity: By comparing the chromatographic retention time and mass spectral properties of the metabolite in a test sample to that of the pure standard, researchers can unequivocally confirm its identity, distinguishing it from other structurally similar metabolites.

Enable Accurate Quantification: The standard is used to create a calibration curve, which is essential for converting the analytical signal from the test sample into a precise concentration. Without a standard, quantification would be relative or estimated at best.

Facilitate Method Validation and Quality Control: Regulatory guidelines require the use of reference standards for analytical method validation (AMV) and for ongoing quality control (QC) applications during drug development. drugbank.com Stable isotope-labeled versions of the standard, such as this compound-d6, are particularly valuable as internal standards in mass spectrometry-based assays to account for variations in sample processing and instrument response. drugbank.com

Application in Investigating Parent Drug Metabolism Pathways in Preclinical Models

Understanding how a parent drug is metabolized and eliminated from the body is a core component of preclinical research. This compound is a key downstream product in the metabolic cascade of imipramine (B1671792) and its active metabolite, desipramine (B1205290). clinpgx.org The initial step involves the hydroxylation of desipramine to 2-hydroxydesmethylimipramine, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6. clinpgx.org Subsequently, this hydroxylated intermediate undergoes glucuronidation to form the more water-soluble this compound, which can be readily excreted. clinpgx.org

Preclinical studies in animal models are often conducted to investigate how these pathways are affected by physiological or pathological conditions. For instance, research using a rat model of D-galactosamine-induced hepatitis demonstrated a significant shift in the excretion pathway of imipramine metabolites. In this study, the presence of liver damage led to a pronounced change in the quantity of this compound eliminated. nih.gov

| Research Finding | Control Rats | Rats with Hepatitis | Citation |

| Urinary Excretion of this compound | Baseline | Two-fold increase compared to control | nih.gov |

| Total Urinary Excretion of All Metabolites (% of Dose) | 37% | 69% | nih.gov |

| Total Biliary Excretion of All Metabolites (% of Dose) | 80% | 35.5% | nih.gov |

These findings illustrate that by measuring the levels of this compound, researchers can gain critical insights into how liver disease alters drug metabolism, shifting elimination from a biliary to a renal route. This application is vital for predicting potential drug-drug interactions or the effects of disease states on drug clearance.

Biomarker for Glucuronidation Enzyme Activity in Research Settings

The conjugation of 2-hydroxydesmethylimipramine with glucuronic acid is catalyzed by a specific family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov Different UGT isoforms exhibit specificity for different substrates. For example, research on the parent drug, imipramine, has shown that its direct N-glucuronidation is specifically catalyzed by the UGT1A4 isoform. nih.gov

Based on this principle, the formation of this compound can be used in research settings as a specific biomarker for the activity of the UGT enzyme(s) responsible for its creation. In an in vitro system, such as human liver microsomes, the rate at which this compound is produced from its precursor serves as a direct measure of the functional activity of the catalyzing UGT isoform(s).

This application is valuable for several research purposes:

Enzyme Phenotyping: Determining which specific UGT isoform(s) are responsible for the metabolite's formation.

Drug-Drug Interaction Studies: Assessing whether a new drug candidate can inhibit or induce the activity of the specific UGTs involved in desipramine metabolism. This is critical for predicting clinical drug interactions.

Pharmacogenomic Research: Investigating how genetic polymorphisms (variations) in UGT genes affect the rate of metabolite formation, which can help explain inter-individual differences in drug response and side effects.

While specific probe substrates have been established for many UGTs, the use of a relevant drug metabolite like this compound provides a highly pertinent model for studying the metabolic pathways of tricyclic antidepressants and related compounds.

Future Research Directions

Elucidation of Additional Minor Metabolic Pathways for 2-Hydroxydesmethylimipramine Glucuronide

The primary metabolic pathway for desipramine (B1205290) involves hydroxylation by the cytochrome P450 enzyme CYP2D6 to form 2-hydroxydesipramine (B23142), which is subsequently conjugated with glucuronic acid. drugbank.comnih.govclinpgx.org While this major pathway is well-documented, the potential for minor, secondary metabolic routes for the resulting glucuronide conjugate remains an area requiring deeper investigation.

Glucuronidated metabolites can sometimes undergo further biotransformation or enterohepatic recirculation, where the glucuronide is excreted in the bile, hydrolyzed back to the aglycone by gut microbiota, and reabsorbed. nih.gov Research is needed to determine if this compound is a substrate for such processes. Alternative metabolic pathways for desipramine, such as 10-hydroxylation or further demethylation, result in very low plasma concentrations of other metabolites, suggesting the primary focus should be on the fate of the main glucuronide conjugate. nih.gov Uncovering these pathways is crucial for building a complete pharmacokinetic profile.

Table 1: Known and Potential Metabolic Pathways Related to this compound Formation

| Pathway Type | Precursor Compound | Key Enzymes | Resulting Metabolite/Process | Research Status |

| Major Pathway | Desipramine | CYP2D6 | 2-Hydroxydesmethylimipramine | Well-Established nih.gov |

| Major Pathway | 2-Hydroxydesmethylimipramine | UGTs (UDP-Glucuronosyltransferases) | This compound | Well-Established clinpgx.org |

| Potential Minor Pathway | This compound | β-glucuronidases (in gut) | Enterohepatic Recirculation | Needs Investigation nih.gov |

| Potential Minor Pathway | This compound | Unidentified | Further Conjugation/Metabolism | Needs Investigation |

| Minor Parent Pathway | Desipramine | CYP2D6 | 10-Hydroxydesipramine | Documented, low levels nih.gov |

Advanced Spectrometric Approaches for Enhanced Characterization

The definitive structural characterization of glucuronide metabolites is critical for confirming metabolic pathways. While standard mass spectrometry (MS) is routinely used, advanced techniques offer superior capabilities for isomer differentiation and trace-level detection.

Future studies should employ a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govdiva-portal.org

Advanced Mass Spectrometry : Techniques such as electron activated dissociation (EAD) can provide site-specific fragmentation, which is invaluable for unambiguously localizing the glucuronic acid moiety on the 2-hydroxy position of the molecule, distinguishing it from other potential isomers. sciex.com Tandem MS methods based on gas-phase ion/molecule reactions can also be developed to readily differentiate between O- and N-glucuronide isomers. nih.gov

NMR Spectroscopy : Directly coupled HPLC-NMR spectroscopy allows for the isolation and structural elucidation of metabolites directly from biological fluids like urine, which is particularly useful for analyzing thermally labile glucuronide conjugates and their isomers without extensive purification. nih.govnih.gov

Table 2: Comparison of Spectrometric Techniques for Glucuronide Characterization

| Technique | Application for this compound | Advantages |

| LC-MS/MS | Routine quantification in plasma. celerion.com | High sensitivity and throughput. |

| UHPLC-HRMS | Accurate mass measurement for formula confirmation. nih.gov | High resolution and mass accuracy. |

| EAD-MS | Unambiguous localization of the glucuronide conjugate. sciex.com | Site-specific fragmentation, reduced in-source decay. |

| HPLC-NMR | Definitive structural confirmation and isomer identification in biofluids. nih.gov | Provides detailed structural information without derivatization. |

Development of Novel In Vitro Models for Glucuronidation Studies

The accuracy of in vitro to in vivo extrapolation (IVIVE) for metabolic predictions depends heavily on the physiological relevance of the model system. Traditional models such as 2D cell cultures and liver microsomes often lack the complex cell-cell interactions and microenvironment of human tissues, which can affect metabolic activity. thermofisher.comgbo.com

Future research should leverage novel in vitro systems to study the glucuronidation of 2-hydroxydesmethylimipramine:

3D Cell Cultures : Spheroid models of hepatocytes better mimic the in vivo liver architecture and have been shown to exhibit more physiologically relevant metabolic profiles compared to 2D monolayers. thermofisher.comresearchgate.netnih.gov These models would provide a more accurate assessment of the formation kinetics of this compound.

Organ-on-a-Chip (OOC) : Also known as microphysiological systems (MPS), these microfluidic devices can co-culture multiple cell types and simulate organ-level functions, including blood flow. nih.govyoutube.com A liver-on-a-chip could offer a dynamic environment for studying the metabolism and potential hepatotoxicity of desipramine and its metabolites with greater accuracy than static models. nih.govcriver.com

Table 3: Evaluation of In Vitro Models for Glucuronidation Studies

| Model | Complexity | Physiological Relevance | Application for Glucuronidation Studies |

| Liver Microsomes | Low (Enzymes only) | Low | Basic enzyme kinetics, metabolite identification. nih.govnih.gov |

| 2D Cell Culture | Medium (Monolayer) | Medium | Cellular uptake and metabolism studies. thermofisher.com |

| 3D Spheroids | High (Tissue-like) | High | More accurate metabolic profiling and long-term studies. gbo.comresearchgate.net |

| Organ-on-a-Chip | Very High (Organ-level) | Very High | Dynamic studies of metabolism, transport, and inter-organ effects. nih.govnih.gov |

Predictive Modeling for Glucuronidation Kinetics in Preclinical Species

Predicting the metabolic fate of a compound across different species is a cornerstone of preclinical development. Computational models are increasingly used to forecast pharmacokinetic parameters, reducing reliance on extensive animal testing. annualreviews.org

For this compound, future research should focus on refining predictive models:

Physiologically-Based Pharmacokinetic (PBPK) Modeling : PBPK models integrate in vitro metabolism data with system-specific physiological parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. nih.gov PBPK models have already been successfully developed for desipramine and can be extended to more accurately predict the formation and clearance of its glucuronide metabolite in various preclinical species and human populations. nih.govresearcher.lifenih.gov

In Silico Glucuronidation Models : Machine learning algorithms and quantitative structure-metabolism relationship (QSMR) models are being developed to predict which sites on a molecule are most likely to undergo glucuronidation. nih.govproquest.com Applying these models, such as those using graph neural networks or other advanced algorithms, could help predict the likelihood and rate of 2-hydroxydesmethylimipramine glucuronidation across different species, which are known to have unique UGT enzyme expression and activity. nih.govresearchgate.net

Table 4: Predictive Modeling Approaches for Glucuronidation Kinetics

| Modeling Approach | Description | Application to this compound |

| Static Models | Use of simple equations and in vitro clearance data to predict in vivo clearance. | Initial estimation of glucuronide formation. nih.gov |

| PBPK Modeling | Dynamic, mechanistic models that simulate drug/metabolite disposition in the body. | Predicting inter-species differences in glucuronide kinetics and drug-drug interactions. nih.govnih.gov |

| QSMR/Machine Learning | Data-driven models that predict metabolic sites based on chemical structure. proquest.com | Identifying structural features that favor glucuronidation and predicting species-specific UGT isoform involvement. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-Hydroxydesmethylimipramine Glucuronide in biological samples?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting glucuronide metabolites in urine or plasma. Key parameters include optimized collision energy for fragmentation and monitoring transitions specific to the glucuronide moiety (e.g., m/z 176 for glucuronic acid). Validation should include recovery rates, matrix effects, and stability under storage conditions . For structural confirmation, electron-activated dissociation (EAD) provides site-specific characterization of the glucuronide bond, resolving ambiguities in conjugation sites .

Q. How can researchers synthesize this compound for in vitro studies?

- Methodological Answer: Aryl glucuronides are typically synthesized via enzymatic glucuronidation using uridine diphosphate-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A4 or UGT2B7) in human liver microsomes (HLM). Incubation conditions require 50 mM phosphate buffer (pH 7.4), 5 mM MgCl₂, and 2 mM UDP-glucuronic acid. Post-reaction, metabolites are extracted using solid-phase extraction (SPE) with C18 cartridges and purified via preparative HPLC .

Q. What are the primary metabolic pathways involving this compound?

- Methodological Answer: This metabolite is formed via hepatic glucuronidation of 2-hydroxydesmethylimipramine, a secondary metabolite of imipramine. In rats with induced hepatitis, urinary excretion of the glucuronide increases 2-fold compared to controls, indicating altered hepatic clearance. Biliary excretion decreases significantly (80% to 35.5%), suggesting impaired transporter function in liver disease models .

Advanced Research Questions

Q. How do experimental designs account for variability in UGT enzyme activity when studying glucuronidation kinetics?

- Methodological Answer: Use recombinant UGT isoforms to isolate enzyme-specific activity. For HLM studies, pre-treat with alamethicin to permeabilize membranes and ensure access to latent enzyme pockets. Kinetic parameters (Km, Vmax) should be calculated using nonlinear regression, with corrections for nonspecific binding. Co-incubation with selective inhibitors (e.g., hecogenin for UGT1A4) helps identify isoform contributions .

Q. What statistical approaches resolve contradictions in glucuronide metabolite levels across disease models?

- Methodological Answer: In fatty liver disease models, bilirubin glucuronide levels in bile may show 42–49% increases in "Correction" groups versus "Self-rehabilitation" cohorts, but no significant differences versus controls. Bayesian analysis of ²H NMR data (e.g., Markov chain Monte Carlo simulations) quantifies uncertainty in flux parameters like gluconeogenesis and glycogenolysis, addressing variability from creatinine normalization or CYP phenotyping gaps .

Q. How can researchers differentiate hepatic versus extrahepatic contributions to glucuronide clearance?

- Methodological Answer: Perform bile duct cannulation in animal models to directly measure biliary excretion. In galactosamine-induced hepatitis, plasma clearance of imipramine decreases by 60%, while fecal excretion drops from 68% to 27%. Pair these findings with in vitro assays using intestinal microsomes to assess extrahepatic UGT activity .

Q. What advanced MS techniques improve confidence in glucuronide identification?

- Methodological Answer: Collision-induced dissociation (CID) often generates non-specific fragments due to the labile glucuronide bond. EAD preserves the glucuronide moiety, enabling localization of conjugation sites (e.g., imidazole rings) via diagnostic fragments. Combine with high-resolution MS (HRMS) to distinguish isobaric metabolites like 8-OHEFV-G and 8,14-diOHEFV-G .

Notes for Rigorous Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.